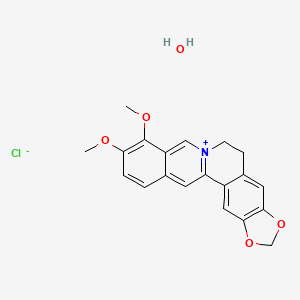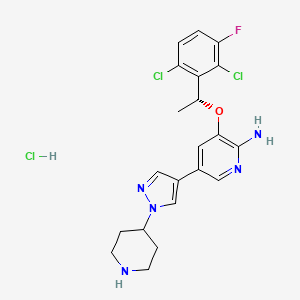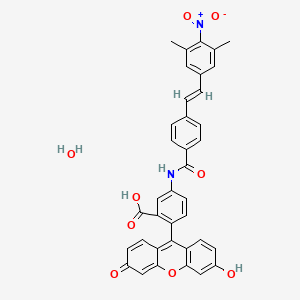
para-iodoHoechst 33258
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Para-iodoHoechst 33258 is a marker dye in the Hoechst series . It is a live nuclear marker dye that binds to the grooves in the DNA double strand, which tends to be A/T-rich . Although it binds to all nucleic acids, the A/T-rich double-strand DNA significantly enhances fluorescence intensity . Therefore, Hoechst dye can be used for living cell labeling .
Chemical Reactions Analysis
A study has shown that the fluorescent response of Hoechst 33258 to X-ray irradiation is versatile and can be controlled by the solvent properties . This suggests that the reaction of the dye to radiation exposure can be manipulated, potentially opening up new avenues for its use.Scientific Research Applications
UV-Induced DNA Cleavage : Para-iodoHoechst 33258 is known for its ability to sensitize DNA to cleavage by UV-A light. Studies have shown that the extent of cleavage is influenced by the position of the iodine atom in the compound, affecting the sites and efficiency of DNA strand breakage (Martin et al., 1994).
Sequence Specificity in DNA Cleavage : This compound also displays sequence specificity in DNA cleavage, especially at the 3' end of runs of consecutive AT base pairs. This feature makes it a useful tool for studying DNA conformation and damage (Murray & Martin, 1994).
Radiomodifying Properties : It acts as a radiomodifier, particularly in UV-A sensitization. While not a sensitizer for ionizing radiation, its derivatives have been explored for their potential as radiosensitizers, extending from its properties as a DNA ligand (Martin & Denison, 1992).
Phototoxicity in Cancer Therapy : Para-iodoHoechst 33258 is being investigated for its phototoxic properties in cancer therapy. Its ability to induce DNA strand breaks upon UVA exposure suggests potential for use in clinical phototherapy (Karagiannis et al., 2006).
Auger Electron Emitters : The compound has been studied for its effectiveness in DNA breakage when associated with Auger electron emitters. This is relevant for applications in radioimmunotherapy and cancer treatment (Lobachevsky & Martin, 2004; 2005).
Molecular Modeling for Pharmaceutical Design : Molecular modeling studies have explored the interaction of iodoHoechst analogs with DNA, providing insights into the design of new radiopharmaceuticals (Chen et al., 2004).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(4-iodophenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23IN6/c1-31-10-12-32(13-11-31)19-7-9-21-23(15-19)30-25(28-21)17-4-8-20-22(14-17)29-24(27-20)16-2-5-18(26)6-3-16/h2-9,14-15H,10-13H2,1H3,(H,27,29)(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSBVZEKIZWIJQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23IN6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935846 |
Source


|
| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
para-iodoHoechst 33258 | |
CAS RN |
158013-43-5 |
Source


|
| Record name | Paraiodohoechst | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158013435 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-(4-Iodophenyl)-6-(4-methylpiperazin-1-yl)-1H,1'H-2,5'-bibenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![FORSKOLIN, 7BETA-DEACETYL-7BETA-[GAMMA-(MORPHOLINO) BUTYRYL]-, HYDROCHLORIDE](/img/no-structure.png)

